molecular formula C27H21NO8 B12709074 3,3'-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) CAS No. 6265-51-6

3,3'-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one)

Cat. No.: B12709074
CAS No.: 6265-51-6
M. Wt: 487.5 g/mol
InChI Key: WCIMSRXMXDJFGX-UHFFFAOYSA-N
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Description

3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) is a complex organic compound belonging to the class of biscoumarins Biscoumarins are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. One efficient method employs methanesulfonic acid as a catalyst under microwave-assisted conditions, which offers high yields, short reaction times, and low energy consumption . Another green protocol utilizes CAL-B (lipase) as a biocatalyst at room temperature, providing an environmentally friendly and cost-effective approach .

Industrial Production Methods

Industrial production of this compound can leverage the aforementioned synthetic routes, particularly the microwave-assisted method due to its efficiency and scalability. The use of biocatalysts like CAL-B can also be considered for large-scale production, given its environmental benefits and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Dicoumarol: Another biscoumarin with anticoagulant properties.

    Warfarin: A well-known anticoagulant used in medicine.

    4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.

Uniqueness

3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) stands out due to its unique dimethylamino group, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research.

Properties

CAS No.

6265-51-6

Molecular Formula

C27H21NO8

Molecular Weight

487.5 g/mol

IUPAC Name

3-[(4,7-dihydroxy-2-oxochromen-3-yl)-[4-(dimethylamino)phenyl]methyl]-4,7-dihydroxychromen-2-one

InChI

InChI=1S/C27H21NO8/c1-28(2)14-5-3-13(4-6-14)21(22-24(31)17-9-7-15(29)11-19(17)35-26(22)33)23-25(32)18-10-8-16(30)12-20(18)36-27(23)34/h3-12,21,29-32H,1-2H3

InChI Key

WCIMSRXMXDJFGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=C(C=C3)O)OC2=O)O)C4=C(C5=C(C=C(C=C5)O)OC4=O)O

Origin of Product

United States

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